molecular formula C17H14O4S B5310796 (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one

Cat. No.: B5310796
M. Wt: 314.4 g/mol
InChI Key: QRKCSWHXGCLPAT-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one is a complex organic compound featuring a furanone core with a dimethoxyphenyl and a thiophenyl substituent

Properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-19-12-5-6-14(15(10-12)20-2)16-9-11(17(18)21-16)8-13-4-3-7-22-13/h3-10H,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKCSWHXGCLPAT-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CS3)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s derivatives are investigated for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one
  • (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(furan-2-YL)methylidene]-2,3-dihydrofuran-2-one
  • (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(pyridin-2-YL)methylidene]-2,3-dihydrofuran-2-one

Uniqueness

The uniqueness of this compound lies in its combination of a furanone core with both dimethoxyphenyl and thiophenyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.